molecular formula C28H31ClF3N5O7 B15136314 CC-885-CH2-Peg1-NH-CH3 (tfa)

CC-885-CH2-Peg1-NH-CH3 (tfa)

Cat. No.: B15136314
M. Wt: 642.0 g/mol
InChI Key: JRCPXAAEUKDZAN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

CC-885-CH2-Peg1-NH-CH3 (tfa) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products are typically intermediates or final compounds used in further research and development .

Comparison with Similar Compounds

CC-885-CH2-Peg1-NH-CH3 (tfa) is unique in its structure and mechanism of action compared to other degrader compounds. Similar compounds include:

These compounds share similar chemical structures and functions but may differ in their specific applications and effectiveness .

Properties

Molecular Formula

C28H31ClF3N5O7

Molecular Weight

642.0 g/mol

IUPAC Name

1-[3-chloro-4-[2-[2-(methylamino)ethoxy]ethyl]phenyl]-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H30ClN5O5.C2HF3O2/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34;3-2(4,5)1(6)7/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34);(H,6,7)

InChI Key

JRCPXAAEUKDZAN-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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